Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Catalog No.
S15709312
CAS No.
M.F
C20H31N5O4
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidi...

Product Name

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-[1-(6-methoxypyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate

Molecular Formula

C20H31N5O4

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C20H31N5O4/c1-20(2,3)29-19(27)24-12-10-23(11-13-24)18(26)15-6-5-9-25(14-15)16-7-8-17(28-4)22-21-16/h7-8,15H,5-6,9-14H2,1-4H3

InChI Key

VTKWJTDTSSWDLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound with the molecular formula C20H31N5O4C_{20}H_{31}N_{5}O_{4} and a molecular weight of 405.5 g/mol. This compound features a tert-butyl group, a piperazine ring, and a pyridazinyl substituent, which contribute to its structural complexity and potential biological activity. The compound is identified by the CAS number 1574303-34-6, indicating its unique chemical identity in chemical databases.

The chemical reactivity of tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can be explored through various reactions typical for compounds containing piperazine and carbonyl functionalities. These include:

  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester group may hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

While specific biological activity data for tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is limited, its structural components suggest potential pharmacological properties. Compounds with similar structures have been studied for their roles as:

  • Antidepressants: Piperazine derivatives are often explored for their central nervous system activity.
  • Anticancer Agents: The presence of pyridazine rings in related compounds indicates potential anticancer properties, particularly in targeting specific cancer pathways.

The synthesis of tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of Piperidine Derivative: Starting from commercially available piperidine or its derivatives, reactions with appropriate carbonyl sources can yield the desired piperidine structure.
  • Introduction of Pyridazine Ring: This may involve cyclization reactions or coupling methods with pyridazine precursors.
  • Final Esterification: The final step usually involves esterification of the carboxylic acid with tert-butyl alcohol to form the target compound.

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel drugs targeting neurological disorders or cancer.
  • Chemical Research: Used in studies exploring structure–activity relationships in drug design.

Interaction studies for this compound may focus on its binding affinity to various biological targets, including:

  • Receptors: Investigating interactions with neurotransmitter receptors or other protein targets relevant to its proposed therapeutic effects.
  • Enzymes: Assessing inhibition or activation of enzymes that could lead to therapeutic outcomes.

Several compounds share structural features with tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate571188-59-5Contains an aminopyridine instead of a methoxypyridazine; used as an intermediate for anticancer drugs.
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride193902-64-6Features an aminophenol group; studied for its neuropharmacological effects.
Tert-butyl 4-(6-methoxypyridin-3-yl)piperazineNot availableLacks the carbon chain but retains similar piperazine and pyridine moieties; explored for CNS activity.

Uniqueness

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of a methoxypyridazin moiety and a piperidine structure, which may confer distinct biological activities compared to other similar compounds. Its potential as a pharmaceutical intermediate makes it particularly noteworthy in drug development contexts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Exact Mass

405.23760449 g/mol

Monoisotopic Mass

405.23760449 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-15

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